molecular formula C31H35N3O5 B11975162 dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11975162
M. Wt: 529.6 g/mol
InChI Key: NWGKVVJTGVKAGX-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Similar in structure but with different substituents.

    (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H35N3O5/c1-19(2)16-17-39-24-14-12-22(13-15-24)29-25(18-34(33-29)23-10-8-7-9-11-23)28-26(30(35)37-5)20(3)32-21(4)27(28)31(36)38-6/h7-15,18-19,28,32H,16-17H2,1-6H3

InChI Key

NWGKVVJTGVKAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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